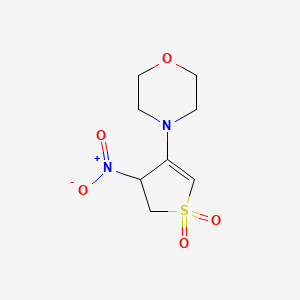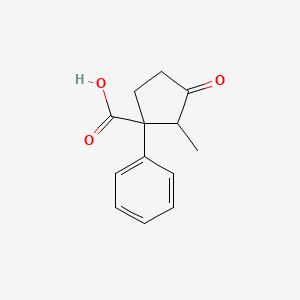![molecular formula C17H15N3O3S B5234628 N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)
N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide, also known as HMJ-38, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has been found to exhibit promising anticancer activity.
作用机制
The mechanism of action of N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide also activates the JNK pathway, leading to the induction of apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been found to induce cell cycle arrest and inhibit cell migration and invasion in cancer cells. It also reduces the expression of various oncogenes and increases the expression of tumor suppressor genes. In vivo studies have shown that N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide exhibits significant antitumor activity in xenograft models without causing any significant toxicity.
实验室实验的优点和局限性
One of the main advantages of N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is its potent anticancer activity, making it a promising candidate for cancer therapy. However, its synthesis is complex and requires multiple steps, which may limit its use in large-scale production. Additionally, further studies are needed to determine its pharmacokinetics and toxicity profile.
未来方向
Future research on N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide could focus on optimizing its synthesis and improving its pharmacokinetic properties. Additionally, studies could be conducted to investigate its potential use in combination therapy with other anticancer drugs. The development of N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide analogs with improved activity and selectivity could also be explored. Overall, N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has shown promising results in preclinical studies and warrants further investigation as a potential anticancer agent.
合成方法
The synthesis of N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide involves a multi-step process that includes the condensation of 2-mercaptoquinazoline with 4-hydroxybenzaldehyde to form the intermediate product. This is then further reacted with 2-bromoacetic acid to produce the final compound. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
Research has shown that N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide exhibits potent anticancer activity against various cancer cell lines, including lung, breast, colon, and prostate cancer. It works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has also been found to have synergistic effects when used in combination with other anticancer drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
N-(4-hydroxyphenyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-20-16(23)13-4-2-3-5-14(13)19-17(20)24-10-15(22)18-11-6-8-12(21)9-7-11/h2-9,21H,10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYNDPYMFIBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5234549.png)
![N~2~-(4-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234560.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B5234570.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride](/img/structure/B5234572.png)

![4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5234588.png)
![ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)
![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)
![4-methyl-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234617.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)

